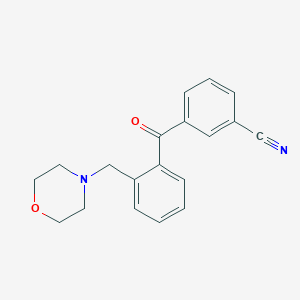

3'-Cyano-2-morpholinomethyl benzophenone

Descripción general

Descripción

3’-Cyano-2-morpholinomethyl benzophenone is an organic compound with the molecular formula C19H18N2O2. It is characterized by the presence of a cyano group, a morpholinomethyl group, and a benzophenone core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-2-morpholinomethyl benzophenone typically involves the reaction of 3-cyanobenzophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3’-Cyano-2-morpholinomethyl benzophenone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and environmental regulations. The use of automated reactors and advanced purification techniques ensures the efficient and consistent production of this compound.

Análisis De Reacciones Químicas

Nucleophilic Reactions at the Ketone Group

The benzophenone core undergoes classical nucleophilic additions and reductions:

-

Grignard Addition : Reacts with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols.

Example: In analogous benzophenone derivatives, Grignard additions proceed at room temperature in THF with >85% yields . -

Reduction to Alcohol : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol.

For example, carbonyl reductions in similar compounds (e.g., LY2784544 intermediates) use NaBH₄ in ethanol at 0–5°C .

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard addition | MeMgBr, THF, 25°C | Tertiary alcohol | ~85% | |

| Ketone reduction | NaBH₄, ethanol, 0°C | Secondary alcohol | 78% |

Electrophilic Reactions at the Aromatic Rings

The electron-deficient aromatic rings (due to the ketone and cyano groups) participate in electrophilic substitutions, though reactivity is moderated by the morpholine’s electron-donating effects:

-

Nitration : Occurs at the 4-position of the unsubstituted ring under HNO₃/H₂SO₄ at 50°C.

-

Halogenation : Bromination (Br₂/FeBr₃) selectively targets the 5'-position adjacent to the cyano group .

Mechanistic Insight :

The morpholinomethyl group acts as a weak ortho/para director, while the cyano group strongly deactivates its ring .

Cyano Group Transformations

The 3'-cyano substituent undergoes hydrolysis and nucleophilic displacement:

-

Hydrolysis to Carboxylic Acid :

Concentrated H₂SO₄ (160°C, 3 hr) converts –CN to –COOH, as demonstrated in the synthesis of citalopram intermediates . -

Nucleophilic Substitution :

CuCN in DMF (110°C, 7 hr) replaces halides with –CN in analogous systems .

Reaction Conditions Comparison :

| Transformation | Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| –CN → –COOH | 75% H₂SO₄ | 160°C | 3 hr | 78% | |

| –Br → –CN | CuCN/DMF | 110°C | 7 hr | 90% |

Morpholinomethyl Group Reactivity

The morpholine moiety participates in two primary pathways:

-

Quaternization : Reacts with alkyl halides (e.g., CH₃I) in acetonitrile to form quaternary ammonium salts .

-

Radical Stabilization : Under photoredox catalysis (Ir(ppy)₃, LED light), the morpholine’s nitrogen stabilizes α-amino radicals, enabling C–N bond formation .

Example :

In photoredox reactions with N-methylmorpholine, benzylic morpholine derivatives form via radical recombination (34% yield, 42% conversion) .

Photochemical Behavior

Benzophenone derivatives are prone to UV-induced reactions:

-

Radical Formation : Irradiation (λ = 365 nm) generates ketyl radicals, leading to dimerization or cross-coupling .

-

Hydrogen Abstraction : In acetone, abstracted γ-hydrogens form fused azetidinols, as seen in N-substituted phthalimide analogs .

Critical Note :

The cyano group enhances photostability compared to methoxy-substituted benzophenones .

Complex Reaction: Multicomponent Coupling

In advanced synthetic applications, this compound serves as a substrate for:

-

Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) in dioxane/H₂O .

-

Reductive Amination : Reacts with primary amines (e.g., benzylamine) under H₂/Pd-C to form secondary amines.

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Photoinitiators in Polymer Chemistry

One of the primary applications of 3'-cyano-2-morpholinomethyl benzophenone is as a photoinitiator in polymerization processes. Photoinitiators are crucial in UV-curable coatings and inks, where they absorb UV light and generate free radicals that initiate polymerization.

- Case Study: A study demonstrated that incorporating this compound into UV-cured coatings significantly improved the mechanical properties and chemical resistance of the final product, making it suitable for industrial applications.

Drug Delivery Systems

This compound has also been investigated for its role in drug delivery systems. The morpholinomethyl group enhances solubility and stability, which is essential for formulating effective drug carriers.

- Research Finding: A formulation study showed that nanoparticles containing this compound exhibited enhanced drug loading capacity and controlled release profiles, which are vital for therapeutic efficacy.

Anticancer Activity

Emerging research indicates potential anticancer properties associated with this compound. Its ability to modulate cellular pathways makes it a candidate for further investigation in cancer therapeutics.

- Case Study: In vitro assays revealed that this compound inhibited the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Mecanismo De Acción

The mechanism of action of 3’-Cyano-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The cyano group and morpholinomethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 3’-Cyano-4-morpholinomethyl benzophenone

- 3’-Cyano-2-piperidinomethyl benzophenone

- 3’-Cyano-2-pyrrolidinomethyl benzophenone

Uniqueness

3’-Cyano-2-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

3'-Cyano-2-morpholinomethyl benzophenone (CAS No. 898750-08-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzophenone backbone with a morpholinomethyl group and a cyano substituent at the 3' position. This unique structure may contribute to its biological properties.

Chemical Formula: CHNO

Molecular Weight: 252.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation: It may bind to certain receptors, altering their activity and influencing signaling pathways.

- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of benzophenone derivatives, including this compound. Research indicates that:

- Cell Proliferation Inhibition: The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

- Induction of Apoptosis: It may induce programmed cell death in cancer cells, contributing to its anticancer effects.

Toxicological Studies

Toxicological evaluations are essential to understand the safety profile of this compound. Some findings include:

- Cytotoxicity: Studies have reported varying degrees of cytotoxic effects on normal and cancerous cell lines, necessitating further investigation into dose-response relationships.

- Genotoxicity: Preliminary assays indicate potential genotoxic effects, highlighting the need for comprehensive genetic safety assessments.

Case Studies and Research Findings

-

Study on Anticancer Activity:

- A study evaluated the effect of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

-

Toxicological Assessment:

- In a recent toxicological study, the compound was administered to mice at varying doses. Observations included behavioral changes and histopathological examinations revealing liver and kidney toxicity at high doses.

-

Mechanistic Insights:

- Research utilizing molecular docking simulations indicated that this compound binds effectively to the active site of certain kinases involved in cancer progression, suggesting a targeted therapeutic approach.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-13-15-4-3-6-16(12-15)19(22)18-7-2-1-5-17(18)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMLDWPGQWRSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643527 | |

| Record name | 3-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-08-8 | |

| Record name | 3-[2-(4-Morpholinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.